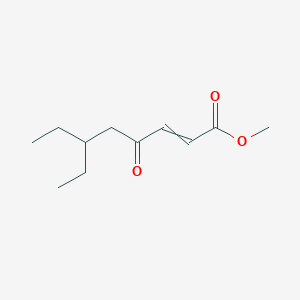

Methyl 6-ethyl-4-oxooct-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

162218-88-4 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

methyl 6-ethyl-4-oxooct-2-enoate |

InChI |

InChI=1S/C11H18O3/c1-4-9(5-2)8-10(12)6-7-11(13)14-3/h6-7,9H,4-5,8H2,1-3H3 |

InChI Key |

CDAVAMNTBZXYFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC(=O)C=CC(=O)OC |

Origin of Product |

United States |

Sophisticated Methodologies for the Synthesis of Methyl 6 Ethyl 4 Oxooct 2 Enoate and Its Structural Analogues

Strategic Retrosynthetic Pathways for Methyl 6-ethyl-4-oxooct-2-enoate

Retrosynthetic analysis is a powerful method for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed based on well-established chemical reactions.

Key retrosynthetic strategies include:

Aldol (B89426)/Knoevenagel Condensation Approach : This strategy involves disconnecting the C2=C3 double bond. youtube.comyoutube.com This disconnection points to a condensation reaction between a ketone containing the C4-C8 portion of the molecule and a two-carbon component that provides the ester functionality. The key precursors identified through this pathway would be 4-ethylhexan-2-one and methyl glyoxylate (B1226380) .

Olefination Approach (Wittig/HWE) : Similar to the aldol approach, this strategy disconnects the C2=C3 double bond, envisioning its formation via an olefination reaction. youtube.com The Horner-Wadsworth-Emmons (HWE) reaction is particularly suitable, suggesting precursors such as 4-ethylhexan-2-one and a phosphonate (B1237965) reagent like triethyl phosphonoacetate . organic-chemistry.orgwikipedia.org

Alkylation Approach : This pathway focuses on forming a C-C bond within the carbon skeleton prior to the creation of the unsaturated system. A logical disconnection is the C5-C6 bond, which could be formed by the alkylation of a β-keto ester enolate. aklectures.comlibretexts.org This suggests a reaction between the enolate derived from methyl 3-oxopentanoate and an alkyl halide such as 1-bromo-2-methylbutane .

Michael Addition Approach : This disconnection considers the formation of the C5-C6 bond via a 1,4-conjugate addition. wikipedia.orgmasterorganicchemistry.com A plausible route involves the addition of an organocuprate, such as lithium diethylcuprate , to an α,β-unsaturated keto-ester acceptor like methyl 4-oxooct-2,6-dienoate . A more convergent approach would be the Michael addition of an enolate from 3-pentanone to methyl acrylate to form the saturated keto-ester backbone, which would then require further modification. chemistrysteps.com

This diagram illustrates the primary retrosynthetic pathways, highlighting the key bonds disconnected in each strategy (A: Olefination/Aldol, B: Alkylation, C: Michael Addition).

This diagram illustrates the primary retrosynthetic pathways, highlighting the key bonds disconnected in each strategy (A: Olefination/Aldol, B: Alkylation, C: Michael Addition).

Contemporary Approaches to Carbon-Carbon Bond Formation in α,β-Unsaturated Keto-Esters

The construction of the α,β-unsaturated keto-ester core relies on several robust and versatile carbon-carbon bond-forming reactions.

The aldol condensation and its variants are fundamental reactions for C-C bond formation, creating a β-hydroxy carbonyl compound that can be dehydrated to an α,β-unsaturated system. thieme-connect.dewikipedia.org The Knoevenagel condensation is a modification of the aldol reaction that involves a nucleophilic addition between an aldehyde or ketone and an active hydrogen compound, such as a β-keto ester, in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org The reaction is typically followed by a spontaneous dehydration step to yield the unsaturated product. sigmaaldrich.com

Modern advancements in this area focus on the use of specific catalysts to enhance reaction efficiency and selectivity. Weakly basic amines like piperidine are often used as catalysts. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the outcome, particularly in preventing side reactions like the self-condensation of the aldehyde or ketone starting material. wikipedia.org

Table 1: Comparison of Catalysts in Knoevenagel-type Condensations

| Catalyst Type | Example(s) | Key Advantages | Relevant Conditions |

|---|---|---|---|

| Weak Amine Bases | Piperidine, Pyridine | Mild conditions, classic method | Often used as solvent or catalyst wikipedia.org |

| Aminocatalysts | Primary/Secondary Amines | Foundation for organocatalysis | Can provide stereocontrol sigmaaldrich.com |

| Lewis Acids | TiCl4, In(OTf)3 | Activation of carbonyl group | Used in Ti-Claisen condensations organic-chemistry.orgorgsyn.org |

| Solid Supports | Alumina, Silica | Solvent-free conditions, easy workup | Microwave or ultrasound irradiation researchgate.net |

Olefination reactions provide a direct and highly reliable method for the synthesis of alkenes. The Wittig reaction, utilizing phosphonium ylides, and the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate carbanions, are the most prominent methods for converting ketones and aldehydes into alkenes. harvard.eduacs.org

For the synthesis of α,β-unsaturated esters like this compound, the HWE reaction is often preferred over the classic Wittig reaction. wikipedia.org Phosphonate-stabilized carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, which can be beneficial. wikipedia.org A key advantage of the HWE reaction is that it typically yields the (E)-alkene with high selectivity, which is often the desired isomer in such systems. organic-chemistry.org Furthermore, the dialkylphosphate byproduct of the HWE reaction is water-soluble, greatly simplifying product purification compared to the triphenylphosphine oxide generated in the Wittig reaction. organic-chemistry.orgwikipedia.org

Table 2: Wittig Reaction vs. Horner-Wadsworth-Emmons (HWE) Reaction

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide (Ph3P=CHR) | Phosphonate carbanion ((RO)2P(O)-CHR-) |

| Stereoselectivity | Variable; depends on ylide stability and conditions | Generally high (E)-selectivity with stabilized carbanions wikipedia.org |

| Reagent Basicity | More basic | Less basic wikipedia.org |

| Byproduct | Triphenylphosphine oxide (Ph3P=O) | Dialkylphosphate salt ((RO)2PO2-) |

| Byproduct Removal | Often requires chromatography | Simple aqueous extraction organic-chemistry.org |

Alkylation of β-dicarbonyl compounds is a cornerstone of C-C bond formation in organic synthesis. nih.gov The synthesis of the carbon backbone of this compound can be achieved by the sequential or direct alkylation of a suitable β-keto ester precursor. aklectures.com The process involves the deprotonation of the acidic α-hydrogen located between the two carbonyl groups to form a resonance-stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. libretexts.org

Controlling the chemo- and regioselectivity of this reaction is crucial. The use of an appropriate base and solvent system is necessary to favor C-alkylation over the competing O-alkylation. Furthermore, reaction conditions can be tuned to achieve either mono- or dialkylation as desired. aklectures.com For complex targets, this method allows for the stepwise construction of the carbon skeleton before subsequent functional group manipulations.

The Michael reaction, or conjugate addition, is the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orglibretexts.org This reaction is exceptionally useful for forming 1,5-dicarbonyl compounds or for adding carbon fragments at the β-position of an unsaturated system. wikipedia.org

In the context of synthesizing this compound, a Michael addition could be employed to construct the C5-C6 bond. A common strategy involves the addition of a doubly stabilized carbon nucleophile, such as the enolate of a β-ketoester or malonate, to an α,β-unsaturated ketone. chemistrysteps.com Alternatively, organocuprates (Gilman reagents) are excellent soft nucleophiles for conjugate addition to α,β-unsaturated esters and ketones. The Stork enamine synthesis provides another pathway, allowing ketones or aldehydes to serve as Michael donors under neutral conditions. chemistrysteps.com

Table 3: Examples of Michael Donors and Acceptors for Keto-Ester Synthesis

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Potential Product Fragment |

|---|---|---|

| Enolate of 3-Pentanone | Methyl acrylate | Methyl 4-oxo-6-ethyloctanoate |

| Lithium diethylcuprate | Methyl 4-oxooct-2-enoate | Methyl 4-oxo-6-ethyloctanoate |

| Diethyl malonate enolate | 1-Hexen-3-one | Diethyl 2-(1-ethyl-3-oxobutyl)malonate |

| Cyclohexanone (B45756) enamine | Methyl vinyl ketone | Robinson annulation precursor libretexts.org |

Catalytic Enantioselective and Diastereoselective Synthesis of this compound Chiral Centers

The presence of a stereocenter at the C6 position of this compound necessitates the use of stereoselective synthetic methods to control its absolute configuration. Asymmetric catalysis offers powerful tools for establishing chirality with high enantiomeric excess (ee).

Several strategies can be envisioned:

Enantioselective Alkylation : The alkylation of a prochiral enolate precursor can be rendered enantioselective by using a chiral catalyst. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have proven effective for the asymmetric α-alkylation of cyclic β-keto esters, achieving high enantiopurities. rsc.org Transition metal catalysis, particularly with palladium, has also been developed for the asymmetric allylic alkylation of ketoester substrates. researchgate.net

Enantioselective Conjugate Addition : The Michael addition can be performed enantioselectively by using a chiral catalyst to control the facial selectivity of the nucleophilic attack on the Michael acceptor. acs.org Organocatalysis, using chiral amines or phosphoric acids, and transition metal catalysis (e.g., copper, rhodium) are prominent methods for achieving high enantioselectivity in the conjugate addition to form chiral 1,5-dicarbonyl compounds. nih.govnih.gov

Diastereoselective Reactions with Chiral Auxiliaries : An alternative to catalytic methods involves attaching a chiral auxiliary to the keto-ester precursor. The steric and electronic properties of the auxiliary can direct a subsequent bond-forming reaction, such as alkylation or Michael addition, to occur on a specific face of the molecule, leading to a high diastereomeric ratio. The auxiliary can then be removed in a later step. mdpi.com

Table 4: Catalytic Systems for Asymmetric Synthesis of Chiral Keto-Esters

| Reaction Type | Catalytic System | Key Features | Enantioselectivity |

|---|---|---|---|

| α-Alkylation | Cinchona-derived phase-transfer catalyst | Metal-free, scalable | Up to 98% ee rsc.org |

| Allylic Alkylation | Pd-complex with chiral phosphine ligand | Forms α-quaternary centers | 90:10 to >99:1 er nih.gov |

| Conjugate Addition | Rhodium / Chiral Diene Ligand | Forms 1,4-keto-alkenylboronate esters | Up to >99:1 er nih.gov |

| Michael Addition | Chiral Diamine (organocatalyst) | Forms α-substituted β-ketoesters | Up to 91% ee mdpi.com |

Organocatalytic Systems for Asymmetric Induction

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of metal catalysts. nih.gov For the synthesis of structural analogues of this compound, which contains a stereocenter at the C6 position, organocatalytic methods offer a direct approach to establishing the required stereochemistry. Cinchona alkaloid derivatives, for instance, have been effectively used as organocatalysts in the enantioselective α-hydroxylation of β-keto esters, a reaction that proceeds with high yields and good enantioselectivity. acs.org These catalysts can create a chiral environment that directs the approach of a reagent to one face of the substrate, leading to the preferential formation of one enantiomer.

The principle of vinylogy, which describes the transmission of electronic effects through a conjugated system, is often exploited in these reactions. For example, organocatalytic asymmetric 1,6-additions to electron-deficient dienes provide access to optically active β-keto esters. acs.org This strategy could be adapted to construct the backbone of this compound. Similarly, phase-transfer catalysis using cinchona derivatives has achieved highly enantioselective α-alkylation of cyclic β-keto esters, yielding products with excellent enantiopurities (up to 98% ee) and in high yields. rsc.org

Key research findings in the organocatalytic synthesis of related β-keto ester structures are summarized in the table below, illustrating the potential of these systems for asymmetric induction.

| Catalyst Type | Reaction Type | Substrate Class | Enantiomeric Excess (ee) | Yield | Reference |

| Cinchona Alkaloid | α-Hydroxylation | β-Keto Esters | Up to 80% | High | acs.org |

| Chiral Phase-Transfer Catalyst | 1,6-Addition | Cyclic β-Keto Esters | 92% to 98% | High | acs.org |

| Cinchona Derivative | α-Alkylation | Cyclic β-Keto Esters | Up to 98% | Up to 98% | rsc.org |

| Quinine-based Thiourea | Michael Addition | α,β'-Unsaturated β-ketoesters | Up to 52% | Good | mdpi.com |

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis provides a versatile and efficient platform for the construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to the synthesis of complex molecules like this compound. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are instrumental in assembling the carbon framework from simpler, readily available precursors. mdpi.com For instance, a convergent synthesis could involve the coupling of an appropriate vinyl or alkyl metallic reagent with a suitable electrophilic partner to form the octenoate backbone.

Ruthenium and rhodium catalysts are also widely used, particularly in metathesis and conjugate addition reactions, respectively. mdpi.com A rhodium-catalyzed asymmetric conjugate addition of a boronic acid to an enone precursor could be a key step in establishing the chiral center at the C6 position. wikipedia.org Furthermore, transition metals like cobalt are employed in oxo processes, which involve the hydroformylation of olefins to produce aldehydes, representing a potential route to precursors of the target molecule. google.com

The development of well-defined, single-site heterogeneous catalysts (SSHCs) with transition metal complexes grafted onto supports offers high activity and selectivity for various chemical transformations. nih.gov These catalysts combine the advantages of homogeneous catalysis (high selectivity) with those of heterogeneous catalysis (ease of separation).

The table below presents examples of transition metal-catalyzed reactions relevant to the synthesis of oxo-enoate structures.

| Metal Catalyst | Reaction Type | Application | Key Advantage | Reference |

| Palladium | Cross-Coupling (e.g., Suzuki, Negishi) | Carbon skeleton construction | High efficiency and functional group tolerance | mdpi.com |

| Rhodium | Asymmetric Conjugate Addition | Enantioselective C-C bond formation | High enantioselectivity | wikipedia.org |

| Ruthenium | Olefin Metathesis | Carbon-carbon double bond formation | Excellent functional group tolerance | mdpi.com |

| Molybdenum | Single-Site Heterogeneous Catalysis | Diverse chemical transformations | High activity and selectivity | nih.gov |

Domino and Cascade Sequences in the Construction of Complex Oxo-Enoate Architectures

Domino, or cascade, reactions are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot under the same reaction conditions without the need to isolate intermediates. nih.gov20.210.105 This approach aligns with the principles of atom and step economy, reducing waste, time, and labor. 20.210.105 The construction of complex architectures like those found in oxo-enoates can greatly benefit from such processes.

An organocatalytic domino oxa-Michael/1,6-addition reaction, for example, has been developed to afford complex chromans bearing multiple stereocenters with high stereoselectivity. nih.gov A similar strategy could be envisioned for the synthesis of this compound, where a sequence of conjugate additions and subsequent reactions could rapidly assemble the target structure. Cascade reactions often draw inspiration from biosynthetic processes and are powerful tools in the total synthesis of natural products. 20.210.105bohrium.com

These reactions can be initiated by various catalytic systems, including metals and organocatalysts. researchgate.net For instance, palladium-catalyzed cascade reactions of enynones have been used to synthesize functionalized ketenimines, which can then undergo further transformations. rsc.org The design of a successful cascade sequence requires a deep understanding of the reactivity of the functional groups involved to ensure that each step proceeds selectively to form the desired product. The complexity of these reactions often makes them highly substrate-dependent. baranlab.org

Green Chemistry Paradigms in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgiastate.edu Applying these paradigms to the synthesis of this compound involves developing more sustainable and environmentally benign methodologies.

Heterogeneous Catalysis for Sustainable Reaction Pathways

Heterogeneous catalysts are a cornerstone of green chemistry because they are typically solids that catalyze reactions in a different phase (liquid or gas). researchgate.net This property greatly simplifies the separation of the catalyst from the reaction mixture, allowing for easy recovery and recycling, which in turn reduces catalyst waste and product contamination. researchgate.net Single-site heterogeneous catalysts, where well-defined active sites are grafted onto a support, are particularly promising as they offer high selectivity and activity. nih.gov

For the synthesis of oxo-enoates, solid acid or base catalysts can replace corrosive and difficult-to-handle homogeneous catalysts. Metal oxides, zeolites, and polyoxometalates are examples of catalyst classes that can be employed in various transformations, including oxidations and C-C bond-forming reactions. google.com The development of catalysts using earth-abundant and low-toxicity metals further enhances the sustainability of the synthetic process. nih.gov

Solvent-Minimizing and Aqueous Phase Synthetic Protocols

A significant portion of chemical waste is generated from the use of volatile organic solvents. nih.gov Green chemistry seeks to minimize or eliminate solvent use. Solvent-free synthesis, often facilitated by mechanochemistry (grinding) or microwave irradiation, can lead to faster and more efficient reactions with reduced environmental impact. nih.govoatext.com For example, solvent-free methods for synthesizing metal complexes and α,β-unsaturated compounds have been shown to be highly effective. nih.govoatext.com

Alternatively, replacing traditional organic solvents with more environmentally friendly options like water is a key green chemistry strategy. Performing organic reactions in aqueous media can offer unique reactivity and selectivity, although the low solubility of many organic substrates can be a challenge. Biocatalysis, using enzymes like lipases, often operates under mild, solvent-free, or aqueous conditions and can provide high chemo- and enantioselectivity, as demonstrated in the synthesis of optically active β-keto esters. google.com The use of green solvents such as deep eutectic solvents (DESs) also represents a promising approach to reducing the environmental footprint of chemical synthesis. semanticscholar.orgnih.gov

Elucidating the Chemical Transformations and Reactivity Profiles of Methyl 6 Ethyl 4 Oxooct 2 Enoate

Intramolecular and Intermolecular Cyclization Reactions of Oxo-Enoates

The presence of both a ketone and an α,β-unsaturated ester within the same molecule allows Methyl 6-ethyl-4-oxooct-2-enoate to undergo various cyclization reactions. These reactions are crucial for the construction of complex cyclic and bicyclic systems.

Pericyclic Reactions: Diels-Alder and 1,3-Dipolar Cycloadditions Involving the Enoate Moiety

The enoate portion of this compound can act as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. youtube.com In an oxo-Diels-Alder reaction, the carbonyl group of an aldehyde reacts with a diene to form a dihydropyran ring. wikipedia.org While specific examples involving this compound are not prevalent in the literature, the general reactivity of α,β-unsaturated esters suggests its potential to participate in such cycloadditions. The reaction's efficiency can be influenced by the use of Lewis acid catalysts, which activate the dienophile. wikipedia.org

Furthermore, the double bond of the enoate can participate in 1,3-dipolar cycloadditions. This type of reaction involves a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. wikipedia.orgnumberanalytics.com For instance, nitrile oxides can react with alkenes to form isoxazolines. wikipedia.org The enolate form of β-keto esters can also undergo 1,3-dipolar cycloadditions with azides to produce 1,2,3-triazoles. researchgate.net

| Reaction Type | Reactants | Product | Ring Size |

| Oxo-Diels-Alder | Diene + Aldehyde | Dihydropyran | 6-membered |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile | 5-membered Heterocycle | 5-membered |

| Azide-Alkyne Cycloaddition | Azide + Alkyne | 1,2,3-Triazole | 5-membered |

Intramolecular Aldolizations Leading to Annulated Systems

Dicarbonyl compounds, such as β-keto esters, can undergo intramolecular aldol (B89426) reactions to form five- or six-membered rings. chemistrysteps.comlibretexts.org The reaction proceeds by the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the other carbonyl group. chemistrysteps.com For a molecule like this compound, the formation of a six-membered ring is generally favored over a more strained four-membered ring. libretexts.orgchemtube3d.com The initial aldol addition product can subsequently undergo dehydration to yield an α,β-unsaturated ketone, a process often favored by the reaction conditions. chemistrysteps.comyoutube.com The stability of the resulting ring system is a key driving force for these reactions. libretexts.orglibretexts.org

Radical-Mediated Cyclizations and Bicyclizations

Unsaturated β-keto esters are excellent substrates for radical-mediated cyclization reactions. brandeis.eduacs.org These reactions are often initiated by the oxidation of the β-keto ester to form a radical intermediate. For instance, manganese(III)-based oxidative free-radical cyclizations have been shown to be effective for a variety of unsaturated β-keto esters, leading to the formation of cyclic and bicyclic systems. brandeis.eduacs.orgnih.gov The reaction typically involves the formation of an enol radical, which then undergoes cyclization. The resulting radical can be further oxidized to an alkene. brandeis.edu Copper(I)-catalyzed atom transfer radical cyclization (ATRC) of unsaturated α-chloro β-keto esters is another powerful method for constructing functionalized ring systems. researchgate.net

Nucleophilic and Electrophilic Reactivity at the Keto and Ester Functionalities

The ketone and ester groups in this compound are key centers of reactivity, allowing for a wide range of derivatization and modification reactions.

Advanced Enolate Chemistry and Derivatization at the Ketone

The protons alpha to the ketone in β-keto esters are particularly acidic due to the electron-withdrawing effects of both the ketone and the ester groups. masterorganicchemistry.com This allows for the ready formation of a doubly stabilized enolate ion in the presence of a base. masterorganicchemistry.comjove.com This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. masterorganicchemistry.com

One of the most common reactions is alkylation, where the enolate reacts with an alkyl halide in an SN2 fashion. masterorganicchemistry.comjove.com This allows for the introduction of various alkyl groups at the α-position. The resulting alkylated β-keto ester can be further manipulated, for example, through hydrolysis and decarboxylation to yield a ketone. jove.com

The ketone functionality itself can be selectively reduced. For example, treatment of the potassium or lithium enolate of a β-keto ester with aluminum hydride can chemoselectively reduce the ester group to an alcohol, leaving the ketone intact. jst.go.jp Derivatization of the keto group is also possible through reactions with reagents like Girard P, which specifically target the carbonyl functionality. nih.gov

| Reagent | Transformation | Product |

| Alkyl Halide (in presence of base) | Alkylation | α-Alkylated β-keto ester |

| Aluminum Hydride (on enolate) | Reduction | β-Keto alcohol |

| Girard P | Derivatization | Hydrazone derivative |

Transesterification and Ester Modification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the methyl ester can be converted to other esters (e.g., ethyl, propyl) by reacting it with the corresponding alcohol in the presence of a suitable catalyst. masterorganicchemistry.comresearchgate.netresearchgate.net The reaction is typically an equilibrium process, and using the alcohol as the solvent can drive the reaction to completion. wikipedia.orgmasterorganicchemistry.com

The ester group can also be modified through other reactions. For instance, hydrolysis of the ester under basic or acidic conditions will yield the corresponding carboxylic acid. This carboxylic acid can then be subjected to further derivatization reactions. chromforum.org

Rearrangement Reactions Involving the Oxo-Enoate Framework

The unique structural arrangement of this compound, featuring both a ketone and an unsaturated ester, suggests a rich and varied reactivity profile in rearrangement reactions. Although specific studies on this exact molecule are not prevalent in publicly accessible literature, the reactivity of its core oxo-enoate framework can be inferred from analogous systems. The interplay between the carbonyl group and the carbon-carbon double bond allows for a number of synthetically valuable transformations.

One of the most pertinent classes of rearrangements for unsaturated ketones is the Nazarov cyclization . wikipedia.orgthermofisher.com This reaction typically involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone to form a cyclopentenone. wikipedia.orgorganic-chemistry.org While this compound is not a divinyl ketone, isomerization or in-situ generation of a conjugated system could potentially lead to a Nazarov-type cyclization under acidic conditions, yielding a substituted cyclopentenone. The mechanism involves the formation of a pentadienyl cation, which undergoes a 4π-electrocyclic ring closure. wikipedia.orgillinois.edu

Photochemical rearrangements also represent a significant avenue of reactivity for unsaturated ketones. slideshare.netresearchgate.net Upon irradiation, β,γ-unsaturated ketones can undergo a variety of transformations, including 1,3-acyl shifts and oxa-di-π-methane rearrangements. slideshare.netacs.org These reactions proceed through excited states and can lead to the formation of complex carbocyclic and heterocyclic frameworks. For a molecule like this compound, such rearrangements could offer pathways to novel molecular architectures that are not accessible through ground-state thermal reactions.

Acid-catalyzed rearrangements of protonated enones are also a possibility. nih.gov The presence of a Brønsted or Lewis acid can activate the oxo-enoate system, facilitating skeletal rearrangements to form thermodynamically more stable products. nih.gov Furthermore, rearrangements of related β,γ-unsaturated esters have been observed using reagents like thallium trinitrate, suggesting that the ester functionality can also participate in or influence rearrangement pathways. researchgate.net

Palladium-catalyzed rearrangements of allyl β-keto esters offer another perspective on the potential reactivity of the oxo-enoate framework. nih.gov These reactions often proceed through the formation of a palladium enolate intermediate, which can then undergo various transformations, including intramolecular rearrangements. nih.gov

A hypothetical Nazarov-type cyclization of a precursor to this compound is presented in the table below, illustrating the potential for forming cyclic structures.

| Precursor Structure | Reaction Type | Conditions | Potential Product | Reference |

|---|---|---|---|---|

| Divinyl ketone analogue | Nazarov Cyclization | Lewis Acid (e.g., FeCl₃, BF₃·OEt₂) or Protic Acid (e.g., H₂SO₄) | Substituted Cyclopentenone | wikipedia.orgorganic-chemistry.org |

| β,γ-Unsaturated Ketone | Photochemical 1,3-Acyl Shift | hν (Direct Irradiation) | Isomeric Unsaturated Ketone | slideshare.net |

Functional Group Interconversions and Selective Transformations on this compound

The presence of multiple functional groups in this compound—a ketone, a carbon-carbon double bond, and an ester—allows for a wide array of selective transformations and interconversions. The challenge and utility lie in achieving chemoselectivity, modifying one functional group while leaving the others intact.

Selective Reductions: The ketone and the α,β-unsaturated double bond can be selectively reduced. The ketone can be reduced to a secondary alcohol using various reducing agents. For enantioselective reductions, catalysts such as those based on oxazaborolidines or chiral transition metal complexes can be employed. wikipedia.orgyoutube.com The choice of reagent and conditions is crucial to avoid concomitant reduction of the ester or the double bond. For instance, sodium borohydride (B1222165) is often used for the selective reduction of ketones in the presence of esters. Conversely, catalytic hydrogenation can be tailored to selectively reduce the carbon-carbon double bond, leaving the carbonyl and ester groups untouched.

Epoxidation: The electron-deficient carbon-carbon double bond in the α,β-unsaturated system is susceptible to epoxidation. This can be achieved using various reagents, such as hydrogen peroxide in the presence of a base, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). researchgate.net Asymmetric epoxidation can be accomplished using chiral catalysts, such as cinchona alkaloid derivatives, to yield chiral epoxides with high enantioselectivity. nih.govacs.org

Conjugate Additions: The α,β-unsaturated ketone moiety is an excellent Michael acceptor, readily undergoing conjugate addition (1,4-addition) with a wide range of nucleophiles. libretexts.orgpressbooks.pub This includes organocuprates (Gilman reagents) for the introduction of alkyl or aryl groups at the β-position, as well as softer nucleophiles like amines, thiols, and enolates. organic-chemistry.orgyoutube.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

α-Functionalization: The presence of α-hydrogens to the ketone allows for enolate formation and subsequent functionalization at the α-position. libretexts.org This can include halogenation under acidic or basic conditions, or alkylation via an enolate intermediate. libretexts.org

The following table summarizes some potential selective transformations on a generalized α,β-unsaturated keto-ester substrate, representative of the reactivity of this compound.

| Substrate | Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ketone | Ketone Reduction | NaBH₄, MeOH | Allylic Alcohol | wikipedia.org |

| α,β-Unsaturated Ketone | Double Bond Reduction | H₂, Pd/C | Saturated Ketone | rsc.org |

| α,β-Unsaturated Ketone | Epoxidation | H₂O₂, NaOH, H₂O | Epoxy Ketone | researchgate.net |

| α,β-Unsaturated Ketone | Conjugate Addition (Michael Addition) | R₂CuLi, then H₃O⁺ | β-Substituted Saturated Ketone | libretexts.orgpressbooks.pub |

Stereochemical Control and Analysis in Methyl 6 Ethyl 4 Oxooct 2 Enoate Systems

Stereoselective Control of Carbon-Carbon Double Bond Geometry (E/Z Isomerism)

The conventional Horner-Wadsworth-Emmons reaction, which utilizes a stabilized phosphonate (B1237965) ylide, generally exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This selectivity arises from the steric interactions in the transition state leading to the oxaphosphetane intermediate, which favors an anti-periplanar arrangement of the larger substituents. organic-chemistry.org The reaction of an appropriate aldehyde with a phosphonate ester, such as methyl (diethoxyphosphoryl)acetate, under basic conditions (e.g., NaH in THF), would be expected to yield the (E)-isomer of methyl 6-ethyl-4-oxooct-2-enoate with high selectivity.

Conversely, achieving high (Z)-selectivity often requires modified HWE reagents. The Still-Gennari olefination is a powerful method for the synthesis of (Z)-α,β-unsaturated esters. nrochemistry.comresearchgate.netnumberanalytics.com This reaction employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6. nrochemistry.commdpi.com The electron-withdrawing nature of the trifluoroethoxy groups accelerates the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-isomer. mdpi.com

The Wittig reaction can also be employed, although its stereoselectivity can be more variable. Stabilized ylides in the Wittig reaction tend to favor the (E)-alkene, while unstabilized ylides generally lead to the (Z)-alkene. wikipedia.orgchemtube3d.com For α,β-unsaturated esters, where a stabilized ylide is typically used, obtaining the (Z)-isomer can be challenging without modifications like the Schlosser protocol. wikipedia.org

| Reaction | Typical Reagents | Predominant Isomer | Typical Selectivity (E:Z or Z:E) |

| Horner-Wadsworth-Emmons | Methyl (diethoxyphosphoryl)acetate, NaH, THF | (E) | >95:5 |

| Still-Gennari Olefination | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6, THF | (Z) | >95:5 |

| Wittig Reaction (Stabilized Ylide) | Methyl (triphenylphosphoranylidene)acetate | (E) | Variable, often favors E |

Diastereoselectivity in Multi-Chiral Center Synthesis

The structure of this compound contains two chiral centers at positions 4 and 6. The relative stereochemistry of these centers (syn or anti) significantly impacts the molecule's properties. The synthesis of such 1,5-dicarbonyl-related structures often involves carbon-carbon bond-forming reactions where diastereoselectivity is a key consideration.

One of the most common strategies for constructing the 1,5-dicarbonyl backbone is the Michael addition of an enolate to an α,β-unsaturated ketone. academie-sciences.frmasterorganicchemistry.com For instance, the conjugate addition of the enolate of a methyl ketone to an α,β-unsaturated ester can establish the desired framework. The diastereoselectivity of this addition is influenced by the geometry of the enolate (E or Z), the nature of the metal counterion, and the presence of additives. The stereochemical outcome can often be rationalized by considering closed, chair-like transition state models, similar to the Zimmerman-Traxler model for aldol (B89426) reactions. openochem.orglibretexts.org

In the context of polyketide synthesis, of which this compound is a simple analogue, highly diastereoselective methods have been developed. rsc.orgnih.govnih.gov These often rely on substrate control, where existing stereocenters direct the formation of new ones. For example, an aldol reaction to form the C4-C5 bond, followed by further elaboration, would require careful control of the enolate geometry and reaction conditions to achieve high diastereoselectivity. The use of boron enolates, for instance, often provides a high level of stereocontrol in aldol additions. harvard.edu

| Reaction Type | Key Control Elements | Common Outcome |

| Michael Addition | Enolate geometry (E/Z), metal counterion, solvent | Diastereoselective formation of 1,5-dicarbonyl systems |

| Aldol Reaction | Enolate geometry (E/Z), Lewis acid (e.g., Boron triflate) | High syn or anti selectivity depending on conditions |

| Substrate-Controlled Reactions | Existing stereocenters, chelating groups | High diastereoselectivity based on steric and electronic bias |

Enantioselective Synthesis of Chiral Analogues of this compound

To obtain a single enantiomer of a chiral analogue of this compound, asymmetric synthesis methodologies are required. Three main strategies are commonly employed: the use of chiral auxiliaries, chiral catalysts, and chiral reagents.

Chiral Auxiliaries: The Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation and aldol reactions. rsc.orgwikipedia.orgsantiago-lab.com An appropriate chiral oxazolidinone can be acylated and then subjected to a diastereoselective reaction, such as an aldol condensation. The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with high predictability. Subsequent removal of the auxiliary reveals the chiral product. santiago-lab.com Sulfur-based chiral auxiliaries have also been shown to be effective, particularly in acetate (B1210297) aldol reactions. scielo.org.mx

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral β-hydroxy esters, a key structural motif in the reduced form of the target molecule, Noyori's asymmetric hydrogenation of β-keto esters is a powerful tool. nih.govnrochemistry.comharvard.edu Using a ruthenium catalyst with a chiral BINAP ligand, racemic β-keto esters can be converted to a single diastereomer of the corresponding β-hydroxy ester with high enantiomeric excess through dynamic kinetic resolution. nih.govwikipedia.org Asymmetric transfer hydrogenation offers another effective method for the enantioselective reduction of β-keto esters. nih.govkanto.co.jp Organocatalysis has also emerged as a potent strategy for the enantioselective synthesis of β-keto esters and their derivatives through reactions like Michael additions. acs.orgnih.gov

| Method | Example | Key Feature | Typical Enantiomeric Excess (ee) |

| Chiral Auxiliary | Evans' Oxazolidinone | Covalent attachment of a chiral group to direct reaction stereochemistry. | >95% |

| Asymmetric Hydrogenation | Noyori Catalyst (Ru-BINAP) | Catalytic reduction of β-keto esters with dynamic kinetic resolution. | >98% |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | Use of a chiral catalyst with a hydrogen donor like formic acid/triethylamine. | >95% |

| Organocatalysis | Proline-derived catalysts | Enantioselective Michael additions and other C-C bond-forming reactions. | >90% |

Mechanisms of Stereochemical Induction and Retention in Oxo-Enoate Reactions

The stereochemical outcomes of the reactions discussed above are governed by the subtle interplay of steric and electronic effects in the transition states. The Zimmerman-Traxler model is a widely accepted paradigm for rationalizing the stereoselectivity of aldol reactions involving metal enolates. openochem.orgharvard.eduslideshare.net It proposes a chair-like, six-membered transition state where the metal cation coordinates to both the enolate and the aldehyde oxygen atoms. The substituents on the enolate and the aldehyde preferentially occupy equatorial positions to minimize 1,3-diaxial interactions, thus determining the relative stereochemistry (syn or anti) of the product. ubc.ca For example, a (Z)-enolate typically leads to a syn-aldol product, while an (E)-enolate favors the anti-product. harvard.edu

In Michael additions catalyzed by bifunctional organocatalysts, such as thioureas, the catalyst is believed to activate both the nucleophile and the electrophile simultaneously through hydrogen bonding. nih.gov This dual activation organizes the transition state, leading to a specific facial attack and high enantioselectivity.

In the Horner-Wadsworth-Emmons reaction, the stereochemical outcome is dictated by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates. For standard HWE reactions, the intermediates can often equilibrate to the more stable anti-oxaphosphetane, which then eliminates to give the (E)-alkene. In the Still-Gennari modification, the highly electrophilic phosphorus atom and the use of non-coordinating cations accelerate the collapse of the kinetically favored syn-oxaphosphetane, leading to the (Z)-alkene. nrochemistry.commdpi.com The retention of stereochemistry in subsequent reactions depends on the reaction mechanism; for example, S_N2 reactions proceed with inversion of configuration, while other processes may be stereoretentive.

Advanced Spectroscopic Characterization and Analytical Techniques for Methyl 6 Ethyl 4 Oxooct 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Methyl 6-ethyl-4-oxooct-2-enoate. Through the analysis of ¹H, ¹³C, and various 2D NMR experiments, a detailed picture of the molecule's framework can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons within the molecule. Key signals for this compound would include a singlet for the methyl ester protons, multiplets for the ethyl group protons, and signals corresponding to the protons on the main carbon chain, including the vinylic protons of the enoate system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom, offering insight into the carbon skeleton. Expected signals would include those for the carbonyl carbons of the ester and ketone, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the alkyl chains.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive correlations.

COSY: Establishes correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the ethyl and octenoate moieties.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their attached carbons.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between different functional groups, such as linking the methyl ester group to the enoate backbone and confirming the position of the ethyl group.

A representative summary of expected NMR data is presented below:

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Protons | ~3.70 | Singlet | OCH₃ (Ester) |

| ~6.10 & ~6.90 | Doublets | CH=CH (Enoate) | |

| ~2.50 | Multiplet | CH₂ (next to C=O) | |

| ~2.40 | Multiplet | CH (at C6) | |

| ~1.50 | Multiplet | CH₂ (Ethyl) | |

| ~1.20 | Multiplet | CH₂ (Butyl chain) | |

| ~0.90 | Triplet | CH₃ (Ethyl) | |

| ~0.85 | Triplet | CH₃ (Butyl chain) |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbon | ~198 | C=O (Ketone) |

| ~166 | C=O (Ester) | |

| ~145 & ~128 | CH=CH (Enoate) | |

| ~52 | OCH₃ (Ester) | |

| ~45 | C6 | |

| ~35 | C5 | |

| ~28 | C7 | |

| ~22 | C8 | |

| ~14 | CH₃ (Ethyl) | |

| ~11 | CH₃ (Butyl chain) |

Mass Spectrometry (MS) Techniques for Precise Molecular Weight and Fragmentation Analysis (HRMS, ESI-TOF, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI) and a time-of-flight (TOF) analyzer, provides a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula, confirming the molecular formula as C₁₁H₁₈O₃.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound. The resulting mass spectrum displays the molecular ion peak and a characteristic fragmentation pattern. Key fragmentation pathways often involve the loss of the methoxy (B1213986) group (•OCH₃), the ethyl group (•CH₂CH₃), and cleavage adjacent to the carbonyl groups (alpha-cleavage), providing valuable structural confirmation.

| Technique | Information Obtained | Typical Observation |

| HRMS (ESI-TOF) | Precise molecular weight and elemental formula | [M+H]⁺ or [M+Na]⁺ adduct with high mass accuracy |

| GC-MS | Molecular weight and fragmentation pattern | Molecular ion peak (m/z 198) and fragments corresponding to loss of functional groups |

Infrared (IR) Spectroscopy for Comprehensive Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. Key expected vibrational frequencies include:

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ester.

Another strong C=O stretching band around 1685-1715 cm⁻¹ for the ketone carbonyl group.

A C=C stretching absorption in the region of 1620-1650 cm⁻¹ for the alkene.

C-O stretching bands in the 1100-1300 cm⁻¹ region, characteristic of the ester group.

C-H stretching bands just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² hybridized carbons of the double bond.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| C=O Stretch | 1720-1740 | α,β-Unsaturated Ester |

| C=O Stretch | 1685-1715 | Ketone |

| C=C Stretch | 1620-1650 | Alkene |

| C-O Stretch | 1100-1300 | Ester |

| C-H Stretch | >3000 | sp² C-H |

| C-H Stretch | <3000 | sp³ C-H |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Excess Determination

Due to the presence of a stereocenter at the C6 position, this compound can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the ratio of the enantiomers and thus the enantiomeric excess can be accurately calculated. The choice of the specific chiral column and the mobile phase composition is critical for achieving baseline separation.

X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis

For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can unambiguously establish the relative and absolute stereochemistry of the molecule, provided a suitable single crystal can be grown.

The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the precise determination of bond lengths, bond angles, and torsional angles. This provides an exact model of the molecule's conformation in the solid state, confirming the connectivity established by NMR and MS, and definitively assigning the stereochemistry at the C6 chiral center.

Computational and Theoretical Investigations of Methyl 6 Ethyl 4 Oxooct 2 Enoate Chemistry

Quantum Chemical Studies on Electronic Structure and Molecular Orbitals (e.g., DFT, FMO Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. For Methyl 6-ethyl-4-oxooct-2-enoate, DFT calculations can map out electron density, identify electrostatic potentials, and determine the energies and shapes of molecular orbitals. These calculations are typically performed on a geometry-optimized structure to ensure they represent the molecule's most stable state. nih.gov

A key application of these calculations is Frontier Molecular Orbital (FMO) theory, which rationalizes chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). youtube.comlibretexts.org

For this compound, the α,β-unsaturated ketone system significantly influences the frontier orbitals. The LUMO is expected to be localized over the conjugated system, particularly at the β-carbon, making it the primary site for nucleophilic attack (e.g., in a Michael addition). The HOMO energy is correlated with the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting tendency. pku.edu.cn The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Theoretical studies on analogous β-keto esters have utilized DFT methods like M062x/6-311+G(d,p) to analyze these properties. nih.gov Such analyses provide a quantitative basis for understanding the electronic factors that govern the compound's behavior in chemical transformations.

Table 1: Calculated Electronic Properties of a Representative Oxo-Enoate

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.7 eV |

| Global Electrophilicity (ω) | A measure of the stabilization in energy when the system acquires additional electronic charge | 2.95 eV |

Note: Values are illustrative for a typical α,β-unsaturated keto-ester, calculated using DFT methods, and serve to demonstrate the type of data generated.

Molecular Dynamics and Conformation Search Simulations

The reactivity of a flexible molecule like this compound is not only governed by its electronic structure but also by its three-dimensional shape or conformation. Molecular Dynamics (MD) and conformation search simulations are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers.

A conformational analysis begins by systematically or randomly rotating the molecule's single bonds to generate a multitude of possible shapes. The energy of each conformation is then calculated using quantum mechanics or molecular mechanics methods to identify the low-energy structures. nih.gov For β-keto esters, studies have shown that several stable conformations can exist, and identifying the minimal energy conformation is crucial for accurate reactivity predictions. nih.gov

MD simulations provide a dynamic view of the molecule's behavior over time. By simulating the motion of atoms at a given temperature, these simulations can reveal how the molecule flexes, vibrates, and transitions between different conformations. This information is vital for understanding how the molecule might orient itself when approaching a reactant or binding to a catalyst's active site.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Description of Key Dihedral Angle | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | Extended alkyl chain | 0.00 | 75.3 |

| 2 | Folded alkyl chain | +0.85 | 18.1 |

| 3 | Rotated ester group | +1.50 | 6.6 |

Note: This data is hypothetical and serves to illustrate the typical output of a conformational search, showing a few low-energy structures and their calculated relative stabilities.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the entire energy profile of a chemical reaction, providing a step-by-step understanding of the mechanism. researchgate.net This involves calculating the energies of reactants, intermediates, products, and, most importantly, the transition states that connect them. nih.gov The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy barrier, which controls the reaction rate.

For this compound, a common reaction is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. DFT calculations can be used to model this process. Researchers can locate the transition state structure for the C-C or C-X bond formation and calculate its energy. nih.gov Studies on similar Michael acceptors have shown that the stability of the enolate intermediate formed after the initial addition can also be a reliable predictor of reactivity. nih.govresearchgate.net

By comparing the activation energies for different possible reaction pathways (e.g., 1,4-addition vs. 1,2-addition) or for reactions leading to different stereoisomers, computational methods can explain and predict the chemo-, regio-, and stereoselectivity observed experimentally. acs.org

Table 3: Calculated Activation and Reaction Energies for a Michael Addition Reaction

| Parameter | Description | Illustrative Value (kcal/mol) |

|---|---|---|

| ΔG‡ (Activation Free Energy) | The energy barrier the reactants must overcome | +15.2 |

| ΔGrxn (Free Energy of Reaction) | The overall energy change from reactants to products | -10.5 |

| ΔGint (Intermediate Stability) | The stability of the enolate intermediate relative to reactants | +3.5 |

Note: Values are illustrative for a generic Michael addition to an oxo-enoate, calculated using a DFT functional like M06-2X with an appropriate basis set. nih.gov

Predictive Modeling for Reactivity and Selectivity in Oxo-Enoate Transformations

Building on the foundation of quantum chemical calculations, predictive modeling aims to establish quantitative relationships between molecular properties and chemical reactivity. These models, often known as Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR), can forecast the behavior of new compounds without the need for extensive experimental work.

For transformations involving oxo-enoates, predictive models can be developed to estimate reaction rates or selectivity. For instance, the rate constants for a series of Michael addition reactions can be correlated with calculated descriptors. nih.gov Relevant descriptors for this compound might include:

Electronic Descriptors: The LUMO energy (ELUMO), atomic charges on the α- and β-carbons, or the global electrophilicity index (ω). nih.gov

Steric Descriptors: Molecular volume or surface area, which can influence how easily a reactant can approach the reactive site.

Recent work has demonstrated strong linear correlations between calculated intermediate or transition state energies and experimentally measured reaction rates (log(k)) for sulfa-Michael additions to various α,β-unsaturated carbonyl compounds. nih.govresearchgate.net These models allow for the rapid in silico screening of compounds for desired reactivity profiles, accelerating the design of new chemical processes and molecules.

Table 4: Example of a Simple Linear Regression Model for Predicting Reactivity

| Predictive Model | R² | Description |

|---|---|---|

| log(k) = -0.45 * ELUMO + 2.1 | 0.85 | A hypothetical model correlating the experimental reaction rate constant (k) with the calculated LUMO energy. A lower LUMO energy predicts a faster reaction. |

| log(k) = -0.60 * ΔGint + 3.5 | 0.92 | A model correlating the reaction rate with the calculated stability of the reaction intermediate (ΔGint). A more stable intermediate corresponds to a faster reaction. nih.gov |

Note: The equations and R² values are illustrative, representing the type of output from a QSRR study.

Synthetic Exploration of Derivatives and Analogues Based on Methyl 6 Ethyl 4 Oxooct 2 Enoate Scaffold

Systematic Variation of Alkyl Chain Substituents and their Impact on Reactivity

The presence of an ethyl group at the 6-position of the octenoate chain in methyl 6-ethyl-4-oxooct-2-enoate introduces a stereocenter and steric bulk that can influence the molecule's reactivity compared to simpler β-keto esters. The primary sites for alkylation are the α-carbon (C3) and the γ-carbon (C5), both of which can be deprotonated to form enolates.

The acidity of the protons at C3 is enhanced by the two flanking carbonyl groups, making this position readily accessible for deprotonation and subsequent alkylation. pharmint.net However, the α,β-unsaturation means that this C3-enolate is also a vinylogous enolate, with reactivity also possible at the γ-carbon. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete enolate formation. The choice of base and reaction conditions can direct the alkylation to either the kinetic or thermodynamic position.

The ethyl group at C6 can exert stereocontrol during reactions at the neighboring C5 position, potentially leading to diastereoselective transformations. The steric hindrance provided by this group could also influence the regioselectivity of enolate formation and subsequent reactions.

Table 1: Potential Products from Systematic Variation of Alkyl Chain Substituents

| Reactant | Reagent | Product | Expected Outcome |

| This compound | 1. LDA, THF, -78 °C; 2. CH₃I | Methyl 3-methyl-6-ethyl-4-oxooct-2-enoate | Alkylation at the C3 position is expected to be the major product under these conditions. |

| This compound | 1. NaH, THF; 2. BrCH₂CH₂Ph | Methyl 5-(2-phenylethyl)-6-ethyl-4-oxooct-2-enoate | Alkylation at the C5 position can occur, especially under thermodynamic control. |

| This compound | 1. LDA, THF, -78 °C; 2. PhCHO | Methyl 3-(hydroxy(phenyl)methyl)-6-ethyl-4-oxooct-2-enoate | Aldol (B89426) reaction at the C3 position with an aldehyde. |

Diversification at the Ester and Ketone Functionalities

The ester and ketone functionalities in this compound offer numerous avenues for diversification. The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, or amidation with amines to introduce a wide range of functional groups.

The ketone at C4 is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, which can introduce a new stereocenter. Reaction with Grignard or organolithium reagents would lead to tertiary alcohols. Ketalization of the ketone can be employed as a protecting group strategy to allow for selective reactions at other positions, such as the ester or the α,β-unsaturated system.

Table 2: Potential Products from Diversification at the Ester and Ketone Functionalities

| Reactant | Reagent | Product | Transformation |

| This compound | 1. LiOH, H₂O/THF; 2. H₃O⁺ | 6-Ethyl-4-oxooct-2-enoic acid | Hydrolysis of the methyl ester to a carboxylic acid. |

| This compound | Benzyl (B1604629) alcohol, cat. H₂SO₄ | Benzyl 6-ethyl-4-oxooct-2-enoate | Transesterification to the benzyl ester. |

| This compound | 1. NaBH₄, MeOH; 2. H₂O | Methyl 4-hydroxy-6-ethyloct-2-enoate | Selective reduction of the ketone to a secondary alcohol. |

| This compound | Ethylene glycol, cat. TsOH | Methyl 6-ethyl-4,4-(ethylenedioxy)oct-2-enoate | Ketalization of the ketone. |

Annulation and Heterocycle Formation via Reactions of this compound

The dicarbonyl nature of β-keto esters makes them excellent precursors for the synthesis of various heterocyclic systems. This compound could be utilized in several classical heterocycle syntheses.

Furan (B31954) Synthesis (Feist-Benary Synthesis): Reaction with an α-halo ketone in the presence of a base would likely lead to a furan derivative. The initial attack would likely be from the C3 enolate onto the α-halo ketone, followed by cyclization and dehydration.

Pyrrole (B145914) Synthesis (Hantzsch Synthesis): In a similar fashion, reaction with an α-halo ketone in the presence of ammonia (B1221849) or a primary amine would be expected to yield a substituted pyrrole.

Pyrazolone Synthesis: Condensation with hydrazine (B178648) or its derivatives is a standard method for the synthesis of pyrazolones, which are a class of compounds with important biological activities.

Quinoline (B57606) Synthesis: Reactions with aromatic amines can lead to the formation of quinoline derivatives.

Table 3: Potential Heterocyclic Products from this compound

| Heterocycle | Co-reactant | Reagents | Expected Product Structure |

| Furan | Chloroacetone | NaOEt, EtOH | A trisubstituted furan with ester, ethyl, and methyl groups. |

| Pyrrole | Chloroacetone | NH₃, EtOH | A trisubstituted pyrrole with ester, ethyl, and methyl groups. |

| Pyrazolone | Hydrazine | Acetic acid | A disubstituted pyrazolone. |

| Quinoline | Aniline | Polyphosphoric acid | A substituted quinoline. |

Construction of Complex Polycyclic Systems Utilizing Oxo-Enoate Reactivity

The α,β-unsaturated ketone functionality in this compound makes it an excellent Michael acceptor. This reactivity, combined with the presence of the enolizable β-keto ester system, sets the stage for tandem reactions that can rapidly build molecular complexity. The most notable of these is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.

In a hypothetical Robinson annulation, an enolate, for instance from a cyclic ketone like cyclohexanone (B45756), could act as the Michael donor, adding to the C3 position of this compound. The resulting 1,5-dicarbonyl intermediate would then be poised to undergo an intramolecular aldol condensation. The enolate formed from the cyclohexanone ring would attack the ketone at C4 of the octenoate chain, leading to the formation of a new six-membered ring fused to the original cyclohexanone. Subsequent dehydration would yield a polycyclic α,β-unsaturated ketone. The ethyl group at C6 would be expected to influence the stereochemical outcome of the ring-closing step.

Table 4: Potential Polycyclic Products from Annulation Reactions

| Michael Donor | Reagents | Intermediate | Final Product |

| Cyclohexanone | NaOEt, EtOH | A 1,5-dicarbonyl adduct | A fused bicyclic α,β-unsaturated ketone |

| Ethyl acetoacetate | NaOEt, EtOH | A polycarbonyl adduct | A highly functionalized cyclohexenone derivative |

| Diethyl malonate | NaOEt, EtOH | A Michael adduct | A functionalized cyclohexenone after hydrolysis, decarboxylation, and cyclization |

In Depth Mechanistic Studies of Chemical Reactions Involving Methyl 6 Ethyl 4 Oxooct 2 Enoate

Detailed Reaction Pathway Elucidation: Characterization of Intermediates and Transition State Geometries

The reactivity of Methyl 6-ethyl-4-oxooct-2-enoate is dictated by its key functional groups: a β-keto ester and an α,β-unsaturated ester (enone) system. Reactions involving this compound would likely proceed through well-understood pathways common to these classes of molecules.

Claisen-Type Condensation Pathways: The formation of β-keto esters like this compound often occurs via a Claisen condensation. numberanalytics.comresearchgate.net This reaction involves the base-catalyzed condensation of two ester molecules. The mechanism proceeds through the following key steps:

Enolate Formation: A strong base abstracts an acidic α-proton from an ester molecule, forming a nucleophilic enolate ion. numberanalytics.comyoutube.com

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule. numberanalytics.comyoutube.com This step forms a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating an alkoxide group to form the β-keto ester. numberanalytics.comyoutube.com

Michael Addition Pathways: As an α,β-unsaturated system, the double bond in this compound is susceptible to conjugate addition by nucleophiles, a process known as the Michael reaction. masterorganicchemistry.comlibretexts.orgopenstax.org

Nucleophile Addition: A nucleophile (the Michael donor, often a stabilized enolate from a compound like a malonic ester or another β-keto ester) adds to the β-carbon of the unsaturated system. libretexts.orgopenstax.orglibretexts.org

Intermediate Enolate Formation: This addition results in the formation of a new, resonance-stabilized enolate. masterorganicchemistry.comlibretexts.org

Protonation: The enolate is then protonated to yield the final 1,5-dicarbonyl product. masterorganicchemistry.comlibretexts.org

The transition state geometries in these reactions are crucial for determining stereoselectivity. For instance, in asymmetric Michael additions, the catalyst and substrate form a highly organized transition state where non-covalent interactions dictate the facial selectivity of the nucleophilic attack. nih.gov Similarly, in catalytic asymmetric Nazarov cyclizations, a reaction involving related divinyl ketones, the confinement of the catalyst scaffold can induce a specific conformation (s-trans/s-trans) of the substrate, promoting cyclization with high selectivity. nih.govacs.org

Kinetic and Thermodynamic Profiling of Key Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are not available, the general profiles for related reactions provide insight.

Michael Addition: The Michael reaction is generally thermodynamically favorable. libretexts.orglibretexts.org The primary driving force is the replacement of a relatively weak carbon-carbon pi bond (approx. 60 kcal/mol) with a stronger carbon-carbon sigma bond (approx. 80 kcal/mol). masterorganicchemistry.com Kinetic control can be a significant factor, especially in reactions aiming for asymmetric induction. For example, using bulky bases like Lithium Diisopropylamide (LDA) can favor the formation of the kinetic enolate over the more stable thermodynamic enolate. masterorganicchemistry.com

The table below illustrates a hypothetical comparison of thermodynamic parameters for a generic Michael reaction, highlighting the favorability of product formation.

| Parameter | Reactants (Enolate + α,β-Unsaturated Ester) | Product (1,5-Dicarbonyl Compound) |

| Enthalpy (ΔH) | Higher (weaker C=C π-bond) | Lower (stronger C-C σ-bond) |

| Entropy (ΔS) | Generally decreases as two molecules combine into one | |

| Gibbs Free Energy (ΔG) | Negative (spontaneous) |

This table represents generalized thermodynamic principles of the Michael reaction and is not based on experimental data for this compound.

Investigation of Solvent Effects and Catalytic Roles in Reaction Mechanisms

The choice of solvent and catalyst is paramount in controlling the outcome of reactions involving β-keto esters.

Solvent Effects:

Claisen Condensation: Polar aprotic solvents like THF or DMF are often used as they can solvate the counter-ion of the base without interfering with the nucleophilic enolate. numberanalytics.com

Claisen-Schmidt Condensation: Some variations, like the Claisen-Schmidt condensation, have been shown to proceed efficiently in the absence of a solvent, which is environmentally advantageous. niscpr.res.innih.gov Grinding solid reactants with a solid base like NaOH can initiate the reaction. niscpr.res.innih.gov

Michael Addition: The solvent can influence the reactivity and selectivity of Michael additions. In some cases, merging asymmetric catalysis with a crystallization-induced diastereomer transformation (CIDT) in a suitable solvent system allows for the isolation of a single stereoisomer from an equilibrating mixture. nih.gov

Catalytic Roles:

Base Catalysis: Strong, non-nucleophilic bases like sodium ethoxide or LDA are typically used in Claisen condensations to generate the necessary enolate. numberanalytics.com The choice of base is critical; for a crossed-Claisen condensation to be successful, one ester must be non-enolizable.

Acid Catalysis: Brønsted or Lewis acids are used to catalyze Nazarov cyclizations of divinyl ketones. nih.govacs.orgorganicreactions.orgresearchgate.net Strong, confined acids like imidodiphosphorimidates (IDPis) have been shown to be highly effective, promoting cyclization with excellent stereoselectivity by organizing the transition state. nih.govacs.org

Palladium Catalysis: Palladium catalysts can be used in various transformations of allylic esters of β-keto acids, leading to products such as α-allyl ketones or α,β-unsaturated ketones through intermediates like palladium enolates. nih.gov

Analysis of Non-Covalent Interactions and Steric Effects on Selectivity

Non-covalent interactions and steric hindrance are fundamental to achieving selectivity in reactions.

Non-Covalent Interactions: In catalyzed asymmetric reactions, the precise stereochemical outcome is often governed by subtle non-covalent interactions between the substrate and the chiral catalyst in the transition state. acs.org These can include hydrogen bonding, ion pairing, and dipole-dipole interactions. However, quantum chemical studies on some reactions, like the BINOL phosphoric acid-catalyzed Nazarov cyclization, have shown that predicting enantioselectivity can be challenging when the transition states involve ion pairs that are not highly organized and lack strong, directional non-covalent interactions. acs.org

Steric Effects: Steric hindrance plays a significant role in dictating regioselectivity and stereoselectivity.

In the transesterification of β-keto esters, bulky groups on the alcohol reactant can hinder the reaction. rsc.org

In Michael additions, steric bulk on either the nucleophile or the Michael acceptor can influence the facial selectivity of the attack, leading to the preferential formation of one diastereomer. libretexts.org

The use of a bulky base like LDA favors the deprotonation of the less sterically hindered α-carbon, leading to the formation of the kinetic enolate, which can be crucial for controlling the outcome of subsequent reactions. masterorganicchemistry.com

The table below summarizes the potential influence of steric and non-covalent effects on reaction selectivity.

| Effect | Influence on Selectivity | Example Reaction Type |

| Steric Hindrance | Directs attack to the less hindered face/position; can prevent reaction. | Michael Addition, Transesterification |

| Hydrogen Bonding | Orients substrate within a catalyst's chiral pocket. | Asymmetric Catalysis |

| Ion Pairing | Stabilizes charged intermediates and transition states. | Asymmetric Nazarov Cyclization |

| π-π Stacking | Can influence substrate-catalyst binding and orientation. | Asymmetric Catalysis |

This table is a generalized summary and not based on specific studies of this compound.

Future Research Directions and Advanced Challenges in Methyl 6 Ethyl 4 Oxooct 2 Enoate Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Routes

The development of efficient and sustainable methods for constructing complex molecules is a primary goal of modern organic synthesis. For a target like Methyl 6-ethyl-4-oxooct-2-enoate, the focus would be on maximizing atom economy—the principle of incorporating the maximum number of atoms from the reactants into the final product.

Current Approaches and Future Prospects:

Traditional methods for synthesizing α,β-unsaturated carbonyl compounds, such as the Wittig reaction or Horner-Wadsworth-Emmons olefination, often generate stoichiometric amounts of byproducts, thus reducing their atom economy. d-nb.info Newer, more efficient strategies are continuously being explored.

A promising avenue for the synthesis of this compound and its analogs would involve catalytic C-C bond-forming reactions. For instance, a one-pot reaction combining commercially available aldehydes, ethyl cyanoacetates, alkyl halides, and a Hantzsch ester has been shown to be an efficient, solvent-free method for producing related compounds. wordpress.com Such a strategy, if adapted, could offer a highly atom-economical route.

Further research could focus on direct functionalization of simpler, readily available starting materials. For example, methods for the direct synthesis of β-aminoketones from amides via a sequential nucleophilic substitution/Michael reaction have been reported, showcasing the potential for innovative bond formations. organic-chemistry.org

| Synthetic Strategy | Description | Potential Advantages for this compound | Key Research Challenges |

| Modified Aldol (B89426) Condensation | Condensation of a suitable ketone enolate with a glyoxylate (B1226380) derivative. | Potentially high convergence and utilization of simple starting materials. | Control of regioselectivity and prevention of self-condensation. |

| Cross-Metathesis | Olefin metathesis between a simpler enoate and a substituted alkene. | Modular approach allowing for variation in the ethyl and methyl groups. | Catalyst compatibility with the oxo- functionality and control of E/Z stereoselectivity. |

| Catalytic Acylation-Elimination | Acylation of a precursor followed by a catalyzed elimination to form the double bond. | Milder reaction conditions compared to traditional elimination methods. | Development of catalysts that are both efficient and selective for the desired isomer. |

Exploration of Unconventional Reactivity Modes for Oxo-Enoate Systems

The reactivity of α,β-unsaturated oxo-esters is typically dominated by 1,4-conjugate addition (Michael addition) and 1,2-addition to the carbonyl group. organic-chemistry.org However, the specific substitution pattern of this compound presents opportunities to explore less conventional reaction pathways.

The presence of two carbonyl groups and a reactive alkene allows for a variety of transformations. β,γ-Unsaturated α-ketoesters are known to participate in diverse catalytic asymmetric transformations. nih.gov These compounds can act as versatile synthons in various cycloaddition reactions, serving as two-atom components. nih.gov

Future research could investigate:

Domino Reactions: Designing multi-step reactions that occur in a single pot, triggered by a single event. For example, a Michael addition could be followed by an intramolecular aldol cyclization to construct complex cyclic systems. wordpress.com

Radical Reactions: Exploring the addition of radicals to the electron-deficient double bond, which could lead to novel functionalization patterns not accessible through traditional ionic pathways.

Photochemical Transformations: Utilizing light to promote reactions such as [2+2] cycloadditions or photoenolization, which can lead to thermodynamically disfavored isomers. acs.org

The regioselectivity of these reactions—whether a nucleophile attacks the C2, C4, or carbonyl carbon—is a key challenge. wikipedia.org Factors such as the nature of the nucleophile, the solvent, and the catalyst can all influence the outcome. jove.comnih.gov For instance, the use of bulky, non-nucleophilic strong bases in aprotic solvents tends to favor the formation of kinetic enolates, while weaker bases in protic solvents favor thermodynamic enolates. jove.com

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For any compound with potential applications, the ability to produce it on a larger scale is crucial. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing in this regard. wikipedia.orgsigmaaldrich.com

Flow Chemistry: